"Dimethyl heptylmalonate" CAS number and molecular structure
"Dimethyl heptylmalonate" CAS number and molecular structure
This guide provides a comprehensive technical overview of Dimethyl heptylmalonate, a significant yet specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, reactivity, and potential applications, grounding all claims in established scientific principles and authoritative sources.
Introduction and Molecular Identity
Dimethyl heptylmalonate, systematically named Dimethyl 2-heptylpropanedioate , belongs to the class of dialkyl malonates. These compounds are characterized by a central methylene carbon atom flanked by two carbonyl groups, which are in turn esterified—in this case, with two methyl groups. The defining feature of this specific molecule is the seven-carbon heptyl chain attached to this central carbon. This substantial alkyl group imparts significant lipophilicity, a property of considerable interest in medicinal chemistry and materials science.
The acidic nature of the proton on the α-carbon (the carbon bearing the heptyl group and flanked by the esters) is the cornerstone of the reactivity and synthetic utility of dimethyl heptylmalonate and its congeners. This acidity facilitates the formation of a resonance-stabilized enolate, a potent nucleophile that is central to the construction of more complex molecular architectures.
Key Identifiers:
| Identifier | Value |
| Systematic IUPAC Name | Dimethyl 2-heptylpropanedioate |
| Molecular Formula | C₁₂H₂₂O₄ |
| Molecular Weight | 230.30 g/mol |
| CAS Number | 42263-13-8 |
The molecular structure of Dimethyl heptylmalonate is depicted below:
Synthesis of Dimethyl Heptylmalonate: A Mechanistic Approach
The most direct and widely employed method for synthesizing α-substituted malonic esters is the malonic ester synthesis . This classic carbon-carbon bond-forming reaction leverages the nucleophilicity of the malonate enolate to displace a halide from an alkyl electrophile. The synthesis of dimethyl heptylmalonate from dimethyl malonate and a suitable heptyl halide serves as a quintessential example of this powerful technique.
Causality in Experimental Design
The choice of base is critical; it must be strong enough to quantitatively deprotonate the α-carbon of dimethyl malonate (pKa ≈ 13) but should not readily engage in saponification (hydrolysis) of the ester groups. Sodium hydride (NaH), a non-nucleophilic strong base, is an excellent choice as it irreversibly deprotonates the malonate, driving the reaction forward with the evolution of hydrogen gas. Alternatively, an alkoxide base like sodium ethoxide or sodium methoxide can be used, typically in the corresponding alcohol as a solvent to prevent transesterification.
The solvent must be aprotic to avoid quenching the enolate intermediate and capable of solvating the reactants. Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used for their high dielectric constants and ability to dissolve both the polar enolate salt and the nonpolar alkyl halide.[1]
Detailed Experimental Protocol
Materials:
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Dimethyl malonate (C₅H₈O₄, MW: 132.12 g/mol )
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Sodium hydride (NaH, 60% dispersion in mineral oil, MW: 24.00 g/mol )
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1-Bromoheptane (C₇H₁₅Br, MW: 179.10 g/mol )
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Tetrahydrofuran (THF)
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Diethyl ether (Et₂O)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). The flask is charged with a 60% dispersion of sodium hydride in mineral oil.
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Washing of NaH: The sodium hydride is washed with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. The hexanes are carefully decanted after each wash. Anhydrous DMF (50 mL) and anhydrous THF (50 mL) are then added to the flask.[1]
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Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate is added dropwise to the stirred suspension over 20 minutes, ensuring the temperature remains below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium enolate of dimethyl malonate.[1]
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Alkylation: The reaction mixture is cooled again to 0 °C, and 1-bromoheptane is added dropwise over 20 minutes. Following the addition, the mixture is allowed to warm to room temperature and then heated to 50-60 °C for 3-4 hours to ensure the completion of the Sₙ2 reaction.[1]
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Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed sequentially with deionized water and brine.[1]
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield Dimethyl heptylmalonate as a colorless liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Dimethyl heptylmalonate.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of Dimethyl heptylmalonate stems from the reactivity of its core functional groups. The presence of the heptyl group modifies the steric environment and solubility compared to unsubstituted dimethyl malonate, but the fundamental reaction pathways remain accessible.
Hydrolysis and Decarboxylation
One of the most valuable transformations of substituted malonic esters is their conversion to carboxylic acids.
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Saponification: Treatment of Dimethyl heptylmalonate with a strong base (e.g., NaOH) followed by acidification hydrolyzes both ester groups to yield heptylmalonic acid .
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Decarboxylation: Upon heating, typically above 150 °C, heptylmalonic acid readily undergoes decarboxylation (loss of CO₂) to produce nonanoic acid . This transformation proceeds through a cyclic six-membered transition state.
This two-step sequence provides an efficient route to synthesize substituted carboxylic acids, where the malonate acts as a masked carboxylate group.
Reaction Pathway Diagram
Caption: Hydrolysis and decarboxylation of Dimethyl heptylmalonate.
Applications in Drug Development and Fine Chemicals
While specific, large-scale applications of Dimethyl heptylmalonate are not as widely documented as for smaller analogues, its utility can be confidently extrapolated. Malonic esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[2][3]
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Pharmaceutical Intermediates: The malonate core is found in the structure of barbiturates, a class of central nervous system depressants.[4] Although their use has declined, the synthetic principles remain relevant. The heptyl group introduces significant lipophilicity, which can be exploited in drug design to enhance membrane permeability and target engagement within lipid-rich environments. The general structure is also a precursor for anticonvulsant drugs.[1]
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Fine Chemicals and Fragrance: Unsubstituted dimethyl malonate is a raw material in the synthesis of jasmonates for the fragrance industry. Substituted malonates can be used to create derivatives with unique properties.
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Agrochemicals: The malonate scaffold is an intermediate in the synthesis of certain herbicides, fungicides, and insecticides.[3]
The introduction of a C7 chain via Dimethyl heptylmalonate allows for the creation of molecules with tailored solubility and biological activity, making it a valuable tool for lead optimization in drug discovery programs.
Spectroscopic Characterization
Confirmation of the structure of Dimethyl heptylmalonate would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Key Features |
| ¹H NMR | Singlet (~3.7 ppm, 6H) for the two equivalent methoxy protons.Triplet (~3.3 ppm, 1H) for the α-proton, coupled to the adjacent methylene group of the heptyl chain.Multiplets (~0.8-1.5 ppm) for the protons of the heptyl chain. |
| ¹³C NMR | Two signals in the ester carbonyl region (~169 ppm).Signal for the methoxy carbons (~52 ppm).Signal for the α-carbon (~50 ppm).Multiple signals in the aliphatic region (20-35 ppm) for the heptyl chain carbons. |
| IR Spectroscopy | Strong C=O stretch for the ester groups (~1730-1750 cm⁻¹).C-O stretches (~1100-1300 cm⁻¹).Aliphatic C-H stretches (~2850-2960 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 230.Characteristic fragmentation patterns, including loss of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups. |
Safety and Handling
As with all malonic esters, Dimethyl heptylmalonate should be handled with appropriate care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system.[5]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
This guide provides a foundational understanding of Dimethyl heptylmalonate, grounded in the principles of organic chemistry and its applications in modern science. By detailing its synthesis, reactivity, and potential uses, we hope to empower researchers to effectively utilize this versatile chemical building block in their work.
References
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Loba Chemie. (2016, May 30). DIMETHYL MALONATE FOR SYNTHESIS MSDS. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl malonate. Retrieved from [Link]
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Schaefer, B. (2025, October 10). What pharmaceutical products can be synthesized using Dimethyl malonate? [Blog post]. Retrieved from [Link]
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Straits Research. (2023, October 1). Dimethyl Malonate Market Research Report 2033. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]
